molecular formula C12H13Br B2776515 1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane CAS No. 1823962-41-9

1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane

Katalognummer: B2776515
CAS-Nummer: 1823962-41-9
Molekulargewicht: 237.14
InChI-Schlüssel: RLZFXAXGDITKBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane is a compound with the molecular formula C12H13Br. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and rigidity.

Wirkmechanismus

Target of Action

The primary targets of 1-(3-(Bromomethyl)phenyl)bicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been used in drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The specific targets would depend on the particular biological system being studied.

Mode of Action

The exact mode of action of 1-(3-(Bromomethyl)phenyl)bicyclo[11Bcp derivatives are known to add three-dimensional character and saturation to compounds . This can influence their interaction with biological targets, potentially altering the activity of the compound.

Biochemical Pathways

The specific biochemical pathways affected by 1-(3-(Bromomethyl)phenyl)bicyclo[11Bcp derivatives are known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that they may interact with various biochemical pathways, potentially influencing the activity of enzymes, receptors, and other proteins.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(3-(Bromomethyl)phenyl)bicyclo[11It’s known that bcp derivatives can influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These properties are crucial for the bioavailability of a compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the radical bromination of 1-(3-methylphenyl)bicyclo[1.1.1]pentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques. Continuous flow processes allow for the generation of bicyclo[1.1.1]pentane derivatives on demand, providing a scalable and efficient method for producing gram quantities of the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Methylphenyl)bicyclo[1.1.1]pentane
  • 1-(3-Chloromethylphenyl)bicyclo[1.1.1]pentane
  • 1-(3-Hydroxymethylphenyl)bicyclo[1.1.1]pentane

Uniqueness

1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane is unique due to the presence of the bromomethyl group, which allows for versatile chemical modifications. This compound’s rigidity and three-dimensional structure make it a valuable scaffold in drug design and materials science, offering advantages over more flexible or planar analogs .

Biologische Aktivität

1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane is a compound featuring a bicyclic structure that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. The bicyclo[1.1.1]pentane (BCP) motif serves as a non-classical bioisostere, replacing traditional phenyl rings in various pharmacological applications. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological properties, and therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves the bromomethylation of a phenyl group followed by coupling with a bicyclo[1.1.1]pentane framework. Various synthetic routes have been explored to enhance yield and purity, with significant advancements in asymmetric synthesis techniques allowing for better control over stereochemistry and functionalization.

Anti-inflammatory Properties

Research indicates that compounds containing the bicyclo[1.1.1]pentane motif exhibit significant anti-inflammatory activity. For instance, studies on BCP derivatives have shown that they can effectively inhibit lipopolysaccharide (LPS)-induced NFκB activity in monocytes, leading to a reduction in pro-inflammatory cytokines such as TNFα and MCP-1 . The anti-inflammatory efficacy of these compounds is often measured by their IC50 values, with some derivatives demonstrating potency in the picomolar range.

Enzyme Inhibition

The bicyclo[1.1.1]pentane structure has been utilized to replace traditional aromatic systems in enzyme inhibitors, enhancing their pharmacokinetic profiles. For example, modifications of γ-secretase inhibitors with BCP motifs have resulted in compounds that maintain enzyme inhibition while improving passive permeability and solubility . This structural modification is crucial for developing orally bioavailable drugs.

Metabolic Stability

One of the notable advantages of using the BCP structure is its ability to improve metabolic stability compared to conventional phenyl-containing compounds. Studies have shown that BCP derivatives exhibit reduced susceptibility to metabolic degradation pathways, such as amide hydrolysis, which is common in many drug candidates . This stability translates into longer half-lives and improved dosing regimens.

Case Studies

CompoundBiological ActivityIC50 Value (nM)Remarks
BCP-sLXm 6aAnti-inflammatory< 10Significant reduction in LPS-induced cytokine release .
Compound 3γ-secretase inhibition~50Enhanced permeability and solubility compared to traditional inhibitors .
Compound 2IDO1 inhibition< 100Improved metabolic stability and potency .

Research Findings

Recent studies emphasize the versatility of the bicyclo[1.1.1]pentane scaffold in drug design:

  • Inflammatory Response Modulation : BCP derivatives have been shown to modulate inflammatory responses effectively, suggesting their potential as therapeutic agents in conditions characterized by chronic inflammation .
  • Pharmacokinetic Improvements : The introduction of BCP motifs has led to significant improvements in oral absorption characteristics, making them suitable candidates for further development as pharmaceuticals .
  • Bioisosteric Replacement : The BCP structure serves as an effective bioisostere for phenyl rings, offering advantages such as reduced steric hindrance and improved binding interactions with biological targets .

Eigenschaften

IUPAC Name

1-[3-(bromomethyl)phenyl]bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZFXAXGDITKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=CC(=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.